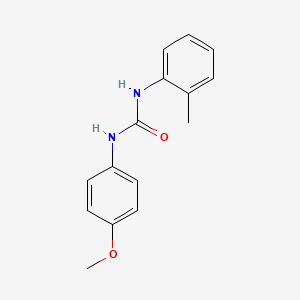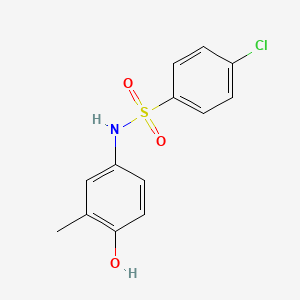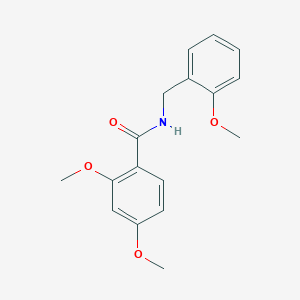
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide, commonly known as FNH-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FNH-1 belongs to the class of benzamides and is a small molecule inhibitor of the protein Hsp90, which is involved in various cellular processes such as protein folding, stability, and degradation.
Mécanisme D'action
FNH-1 is a small molecule inhibitor of Hsp90, which binds to the ATP-binding pocket of Hsp90 and inhibits its ATPase activity. Hsp90 requires ATP for its chaperone function, and inhibition of its ATPase activity leads to the degradation of its client proteins. This ultimately results in cancer cell death or degradation of misfolded proteins in neurodegenerative disorders.
Biochemical and Physiological Effects
FNH-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurodegenerative disorders, FNH-1 has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival. FNH-1 has also been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
FNH-1 has several advantages as a research tool, such as its specificity for Hsp90 and its potential as a therapeutic agent. However, it also has some limitations, such as its low solubility in water and its cytotoxicity at high concentrations. These limitations need to be taken into consideration while designing experiments using FNH-1.
Orientations Futures
For research on FNH-1 include the development of more potent and selective Hsp90 inhibitors, the identification of biomarkers for patient selection, and the investigation of its potential in combination with other anticancer agents. FNH-1 also has potential as an antiviral agent, and further studies are required to determine its efficacy in treating viral infections.
Méthodes De Synthèse
The synthesis of FNH-1 involves the reaction of 3-fluoroaniline and 2-methyl-3-nitrobenzoic acid in the presence of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The reaction is carried out in anhydrous dichloromethane, and the product is obtained after purification by column chromatography. The yield of the reaction is around 50%.
Applications De Recherche Scientifique
FNH-1 has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. Hsp90 is overexpressed in cancer cells and is involved in the stabilization and maturation of various oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins and ultimately results in cancer cell death. FNH-1 has shown promising results in preclinical studies as a potential anticancer agent. It has also been studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where Hsp90 is involved in the stabilization of misfolded proteins. FNH-1 has also shown potential as an antiviral agent by inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-12(6-3-7-13(9)17(19)20)14(18)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFAJVKQCSYMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)


![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)

![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)
